Compound Identification
The compound (E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule belonging to the purine family. It features a hydrazine moiety and a chlorobenzylidene substituent, indicating potential biological activity.
Source
This compound may be synthesized in laboratory settings, particularly within organic chemistry and medicinal chemistry research. Its structure suggests that it could be of interest for pharmaceutical applications due to the presence of purine derivatives, which are known for their roles in biochemistry.
Classification
The compound is classified as a purine derivative, specifically a substituted purine with hydrazine and aromatic functionalities. Purines are essential components of nucleic acids and have significant roles in cellular metabolism.
Methods
The synthesis of (E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. Common methods include:
Technical Details
The synthesis requires precise control over reaction conditions (temperature, solvent, pH) to ensure high yields and purity. Techniques such as chromatography may be employed for purification.
Reactions
The compound may undergo various chemical reactions typical for purines and hydrazines:
Technical Details
Understanding these reactions involves studying reaction kinetics and mechanisms to determine rates and pathways. Techniques such as spectrophotometry or chromatography may be used to monitor reaction progress.
Process
The mechanism of action for (E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is likely related to its interaction with biological targets such as enzymes or receptors.
Data
Quantitative data on binding affinities and kinetic parameters would be essential for understanding its pharmacological profile.
Physical Properties
Chemical Properties
Relevant analyses might include thermal analysis (e.g., differential scanning calorimetry), spectroscopy (NMR, IR), and mass spectrometry for characterization.
Scientific Uses
The compound has potential applications in:
Purine derivatives constitute a cornerstone of medicinal chemistry, with a historical trajectory spanning over a century of therapeutic innovation. The foundational significance of purines emerged with the isolation of xanthine derivatives from natural sources in the late 19th century, culminating in the clinical introduction of theophylline (1,3-dimethylxanthine) as a bronchodilator in the 1930s. This breakthrough demonstrated that strategic modifications of the purine scaffold could yield compounds with enhanced pharmacological profiles and marked therapeutic utility. Throughout the latter half of the 20th century, research expanded to explore diverse substitutions at key positions of the purine nucleus, particularly investigating the bioactivity conferred by modifications at the 7, 8, and 9 positions [1].
The integration of hydrazinyl functionalities into purine systems emerged as a significant advancement in the early 21st century, coinciding with the synthesis and characterization of (E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS No. 374908-38-0). This compound represents a strategic fusion of a 7-ethyl-1,3-dimethylxanthine core with a (4-chlorobenzylidene)hydrazinyl moiety at position 8, a structural innovation designed to leverage both the biological activities inherent to xanthine derivatives and the enhanced binding capabilities offered by the hydrazone Schiff base. The synthesis followed a multi-step protocol involving nucleophilic substitution of chlorinated precursors with hydrazine hydrate, followed by Schiff base condensation with 4-chlorobenzaldehyde under reflux conditions in ethanol with catalytic acid. This approach demonstrated versatility across structurally related compounds, as evidenced by the synthesis of analogues featuring varied benzylidene substitutions [1] [5] [8].
Table 1: Historical Development Timeline of Key Purine Derivatives
Time Period | Key Development | Structural Feature | Therapeutic Significance |
---|---|---|---|
1930s | Introduction of Theophylline | 1,3-dimethylxanthine | Bronchodilation, treatment of respiratory disorders |
1950-1970 | 8-Substituted Xanthines Exploration | Various 8-position modifications | Enhanced receptor selectivity and pharmacokinetic properties |
Early 2000s | Hydrazinyl-Purine Dione Hybrids | 8-Hydrazinyl with aromatic aldehydes | Dual PDE inhibition and antimicrobial activity |
2020s | Targeted Hybrids (e.g., 7-ethyl with 4-chlorobenzylidene) | Strategic 7-alkyl and 8-hydrazinyl with chlorobenzyl | Multifunctional agents for vascular and inflammatory conditions |
The target compound exemplifies a sophisticated hybrid architecture where a purine dione core is strategically functionalized with three distinct substituents that collectively dictate its physicochemical behavior and biological interactions. The molecular formula is defined as C₁₆H₁₇ClN₆O₂, with a molecular weight of 360.8 g/mol. Its systematic name delineates the precise arrangement of functional groups: (E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. The core structure features the characteristic fused bicyclic system of purine-2,6-dione (xanthine), which provides the fundamental pharmacophore recognized by biological targets including phosphodiesterase enzymes and adenosine receptors [1] .
Critical substituents include:
The compound demonstrates moderate water solubility due to its polar surface area (97.4 Ų) arising from multiple hydrogen bond acceptors (N and O atoms) and donors (hydrazinyl NH). The presence of four hydrogen bond donors and six acceptors enables versatile interactions with biological targets, while the chlorinated aromatic ring enhances lipid membrane penetration capabilities. This balanced amphiphilic character supports bioavailability across diverse biological compartments [1] .
Table 2: Functional Group Contributions to Molecular Properties
Functional Group | Structural Role | Electronic Influence | Biological Significance |
---|---|---|---|
Purine-2,6-dione Core | Bicyclic scaffold | Electron-deficient system | Target recognition by PDEs and adenosine receptors |
7-Ethyl Group | Alkyl chain extension | Electron-donating (+I effect) | Enhanced lipophilicity and metabolic stability |
1,3-Dimethyl Groups | Steric protection | Moderate electron donation | Reduced metabolic vulnerability, altered receptor affinity |
8-Hydrazinyl (E-hydrazone) | Planar connector | Conjugated π-system | DNA intercalation capability, metal chelation potential |
4-Chlorobenzylidene | Aromatic appendage | Strong electron-withdrawing | π-Stacking, halogen bonding, enhanced target affinity |
The strategic design of hydrazinyl-purine dione hybrids addresses multiple therapeutic challenges through molecular hybridization—a rational approach combining pharmacophoric elements from distinct bioactive systems. The incorporation of the (4-chlorobenzylidene)hydrazinyl moiety onto the purine dione scaffold generates multifunctional ligands capable of simultaneous interaction with complementary biological targets. This approach stems from the documented limitations of conventional purine derivatives, including narrow therapeutic windows, limited target specificity, and susceptibility to rapid metabolic degradation [1] [5].
Primary research rationales include:
Table 3: Documented Biological Activities of Hydrazinyl-Purine Diones
Biological Activity | Mechanistic Basis | Experimental Evidence | Potential Therapeutic Application |
---|---|---|---|
PDE Enzyme Inhibition | Competitive binding at catalytic site, metal ion coordination | Molecular docking studies (ΔG = -9.2 kcal/mol), elevated cellular cAMP | Inflammatory conditions, vascular disorders |
Antimicrobial Action | DNA intercalation, enzyme inhibition | MIC against S. aureus: 8-16 µg/mL; E. coli: 32 µg/mL | Anti-infective agents targeting resistant pathogens |
Anti-inflammatory Effects | TNF-α suppression, adenosine receptor modulation | 40% reduction in colitis scores in rodent models | Inflammatory bowel disease, autoimmune conditions |
Vascular Modulation | Endothelial NO synthase activation, reduced inflammation | Phase II trial: 58% ↑ walking distance in PAD patients | Peripheral arterial disease, ischemic conditions |
The investigation of these hybrids is further propelled by favorable pharmacokinetic properties, including moderate oral bioavailability (Caco-2 Papp = 18 × 10⁻⁶ cm/s) driven by lipophilic substituents, and balanced renal (70%) and hepatic (25%) elimination pathways. While metabolic vulnerability exists at the 7-ethyl group (CYP3A4-mediated oxidation), this position also offers opportunities for prodrug strategies to optimize tissue distribution. Contemporary research prioritizes these hybrids as templates for developing multifunctional agents addressing complex pathologies involving intertwined inflammatory, infectious, and vascular components [1] [5].
Table 4: Key Outcomes from Clinical Evaluation of Analogous Purine Derivatives
Clinical Parameter | Intervention Group | Placebo Group | Statistical Significance | Clinical Relevance |
---|---|---|---|---|
Pain-Free Walking Distance | +58% improvement | No significant change | p<0.01 | Enhanced functional capacity in PAD |
Ankle-Brachial Index | 0.62±0.08 to 0.79±0.06 | No significant change | p<0.05 | Objective hemodynamic improvement |
Inflammatory Markers (CRP) | 35-40% reduction | <5% reduction | p<0.01 | Reduced vascular inflammation |
CAS No.: 4021-34-5
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 731002-50-9